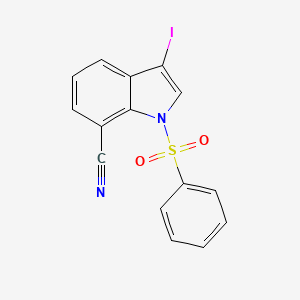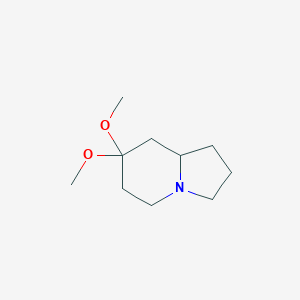
4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a pyridazinone core substituted with a 4-chlorobenzylthio group, an ethoxy group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with sodium thiolate to form 4-chlorobenzylthio. This intermediate is then reacted with 5-ethoxy-2-phenylpyridazin-3(2H)-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzyl alcohol: Shares the 4-chlorobenzyl group but lacks the pyridazinone core.
Thiobencarb: Contains a similar thioether linkage but is used primarily as a herbicide.
Uniqueness
4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its pyridazinone core, along with the 4-chlorobenzylthio and ethoxy groups, makes it distinct from other compounds with similar structures .
Eigenschaften
CAS-Nummer |
5509-74-0 |
|---|---|
Molekularformel |
C19H17ClN2O2S |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methylsulfanyl]-5-ethoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-17-12-21-22(16-6-4-3-5-7-16)19(23)18(17)25-13-14-8-10-15(20)11-9-14/h3-12H,2,13H2,1H3 |
InChI-Schlüssel |
FDLKXIKQHNBBIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



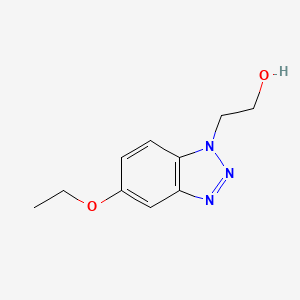
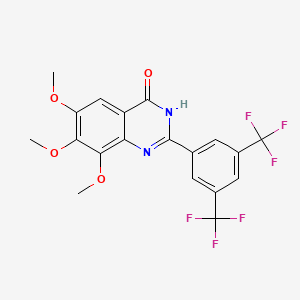

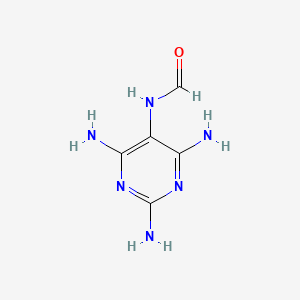
![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)



![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
